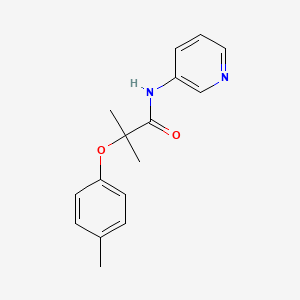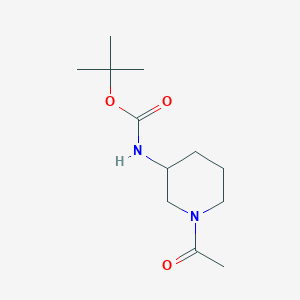![molecular formula C13H22N2O3 B6103414 N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B6103414.png)
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide, also known as MOCHA, is a chemical compound that has been extensively studied for its potential use in scientific research. MOCHA is a synthetic compound that belongs to the class of amides. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide has been extensively studied for its potential use in scientific research. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and neuroscience. This compound has been used as a tool in the study of protein-ligand interactions, as well as in the development of new drugs for the treatment of various diseases. It has also been used in the study of the central nervous system, as it has been found to have an effect on the release of neurotransmitters.
Mécanisme D'action
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide is known to interact with a variety of proteins, including enzymes and receptors. It has been found to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to interact with certain receptors, such as the adenosine A1 receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators, which may make it useful in the treatment of inflammatory diseases. This compound has also been found to have an effect on the release of neurotransmitters, which may make it useful in the study of the central nervous system.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily prepared in the laboratory. It has also been found to have a wide range of applications in various fields of research. However, this compound also has some limitations. It is a synthetic compound that may not accurately mimic the behavior of natural compounds. It may also have off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide. One area of research is the development of new drugs based on this compound. This compound has been found to have an inhibitory effect on COX-2, which is involved in the production of inflammatory mediators. This makes it a potential target for the development of new drugs for the treatment of inflammatory diseases. Another area of research is the study of the central nervous system. This compound has been found to have an effect on the release of neurotransmitters, which may make it useful in the study of the mechanisms underlying various neurological disorders.
Méthodes De Synthèse
N-[2-(4-morpholinyl)-2-oxoethyl]cyclohexanecarboxamide is a synthetic compound that can be prepared through a series of chemical reactions. The synthesis method involves the reaction of cyclohexanecarboxylic acid with N-(2-aminoethyl)morpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC). This reaction results in the formation of this compound, which can be purified through various methods, including column chromatography and recrystallization.
Propriétés
IUPAC Name |
N-(2-morpholin-4-yl-2-oxoethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c16-12(15-6-8-18-9-7-15)10-14-13(17)11-4-2-1-3-5-11/h11H,1-10H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNHHPUSOZJZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1H-indol-3-yl)ethyl]-2-(5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B6103331.png)

![1-[3-(4-methoxyphenyl)propanoyl]-2-(3-methylphenyl)pyrrolidine](/img/structure/B6103341.png)
![3-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6103350.png)
![methyl (2S*,4S*,5R*)-5-(2,3-difluorophenyl)-1-methyl-4-({[(3-methyl-4-pyridinyl)methyl]amino}carbonyl)-2-pyrrolidinecarboxylate](/img/structure/B6103357.png)
![1-[2-(3,4-difluorophenoxy)-3-pyridinyl]-N-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]methanamine](/img/structure/B6103373.png)
![(2E)-3-(2-furyl)-N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}acrylamide](/img/structure/B6103378.png)
![6-butyl 8-ethyl 5-amino-7-(2,4-dichlorophenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B6103386.png)
![7-ethyl-8-methyl-3-[2-(4-morpholinyl)ethyl]-1-phenyl-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B6103398.png)
![ethyl 7-(1-ethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6103403.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1-naphthylglycinamide](/img/structure/B6103424.png)
![1-[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]-N-(3-isoxazolylmethyl)-N-methylmethanamine](/img/structure/B6103435.png)
![2-[(4-chlorophenyl)thio]-N-(2-ethyl-4-iodophenyl)acetamide](/img/structure/B6103445.png)
